1-Fluoro-5-iodonaphthalene
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Overview
Description
1-Fluoro-5-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆FI. It is a derivative of naphthalene, where a fluorine atom is attached to the first carbon and an iodine atom is attached to the fifth carbon of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-5-iodonaphthalene can be synthesized through several methods. One common approach is the halogenation of naphthalene. In this process, naphthalene is first fluorinated to produce 1-fluoronaphthalene, which is then further iodinated to obtain this compound. The reaction conditions typically involve the use of strong oxidizing agents and iodine sources under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation reactions. These reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations. The process is designed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-5-iodonaphthalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂). These reactions typically occur under acidic conditions.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the use of nucleophiles such as iodide ions (I⁻) or other halides. These reactions are usually carried out in polar solvents.
Major Products Formed:
Oxidation: The major products of oxidation reactions include carboxylic acids and ketones.
Reduction: Reduction reactions typically yield hydrocarbons or alcohols.
Substitution: Substitution reactions can lead to the formation of various halogenated derivatives.
Scientific Research Applications
1-Fluoro-5-iodonaphthalene is used in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable compound for the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it is used as a building block in the development of new chemical entities and as a reagent in organic synthesis.
Mechanism of Action
1-Fluoro-5-iodonaphthalene is compared with other similar compounds, such as 1-fluoro-2-iodonaphthalene and 1-fluoro-3-iodonaphthalene. These compounds share similar structural features but differ in the position of the halogen atoms on the naphthalene ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Comparison with Similar Compounds
1-fluoro-2-iodonaphthalene
1-fluoro-3-iodonaphthalene
1-fluoro-4-iodonaphthalene
1-fluoro-6-iodonaphthalene
Properties
Molecular Formula |
C10H6FI |
---|---|
Molecular Weight |
272.06 g/mol |
IUPAC Name |
1-fluoro-5-iodonaphthalene |
InChI |
InChI=1S/C10H6FI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H |
InChI Key |
IXVLYOFXKCWCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)F |
Origin of Product |
United States |
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